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molecular formula C12H11N3OS B3208798 6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one CAS No. 105316-79-8

6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B3208798
M. Wt: 245.3 g/mol
InChI Key: FXDMXJQMOVVRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04721721

Procedure details

6-(Chloroacetyl)-3,4-dihydrocarbostyril (7 g), thiourea (2.6 g) and absolute ethanol (250 ml) is stirred under reflux for two hours, cooled in an ice bath, filtered, and the filtered solid washed with ether and dried. The solid is suspended in aqueous sodium bicarbonate and stirred for 30 minutes, filtered, washed with isopropanol, dried and refluxed in methanol (300 ml) overnight. The resulting solid is filtered, suspended in boiling methanol (300 ml) and methane sulfonic acid (2.8 ml) added, resulting in the formation of a precipitate which is filtered, twice recrystallized from ethanol/DMF affording the desired product as the methane sulfonic acid salt, M.P. >250° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[O:15])[CH2:9][CH2:8]2)=O.[NH2:16][C:17]([NH2:19])=[S:18]>C(O)C>[NH2:19][C:17]1[S:18][CH:2]=[C:3]([C:5]2[CH:6]=[C:7]3[C:12](=[CH:13][CH:14]=2)[NH:11][C:10](=[O:15])[CH2:9][CH2:8]3)[N:16]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClCC(=O)C=1C=C2CCC(NC2=CC1)=O
Name
Quantity
2.6 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtered solid washed with ether
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with isopropanol
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
refluxed in methanol (300 ml) overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitate which
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
twice recrystallized from ethanol/DMF affording the desired product as the methane sulfonic acid salt, M.P. >250° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1SC=C(N1)C=1C=C2CCC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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